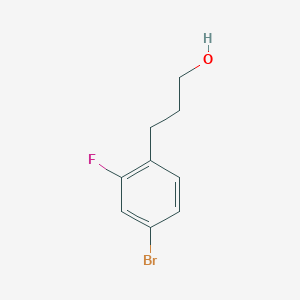

3-(4-Bromo-2-fluorophenyl)propan-1-OL

Description

3-(4-Bromo-2-fluorophenyl)propan-1-OL is a brominated and fluorinated aromatic alcohol with the molecular formula C₉H₁₀BrFO (exact molecular weight: 233.08 g/mol). This compound belongs to a class of aryl propanols, which are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of bromine and fluorine substituents on the phenyl ring enhances its utility in cross-coupling reactions and as a building block for complex molecules.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONJJUHDSNWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700685 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057671-56-3 | |

| Record name | 4-Bromo-2-fluorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydride Reduction Process

- Reagents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used hydride complexes.

- Conditions : The reaction is typically carried out at temperatures between -2°C and +15°C, preferably 0 to 10°C, under atmospheric or slightly elevated pressure.

- Procedure : The 3-bromo-4-fluorobenzoic acid or its chloroformic acid ester is dissolved in an appropriate solvent (e.g., tetrahydrofuran or chlorinated solvents). The hydride reagent is added gradually, and the mixture is stirred until the reduction is complete.

- Workup : The reaction mixture is quenched with ice water and acidified with hydrochloric acid. The crude benzyl alcohol product separates as an oily phase, which can be purified by vacuum distillation or extraction with organic solvents such as methyl tert-butyl ether.

- Yields : This method provides high purity 3-bromo-4-fluorobenzyl alcohol suitable for further transformations.

Alkylation Strategies for Side Chain Introduction

While the direct preparation of 3-(4-bromo-2-fluorophenyl)propan-1-ol is less commonly described, related compounds such as 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid (ponalrestat) have been synthesized through alkylation methods that provide insight into the preparation of the phenylpropanol moiety.

Ester Protection and Alkylation

- Process : The carboxylic acid group of the acetic acid moiety is first protected by conversion to a lower alkyl ester.

- Alkylation : The ring nitrogen is alkylated with 4-bromo-2-fluorobenzyl bromide in the presence of a base.

- Deprotection : The ester group is hydrolyzed to regenerate the acid.

- Yield : This multi-step process typically results in overall yields of about 36%.

Direct Alkylation Without Protection

- Method : Direct alkylation of the unprotected phthalazineacetic acid with 4-bromo-2-fluorobenzyl bromide using bases such as sodium hydroxide or tetramethylammonium hydroxide.

- Optimization : Careful control of solvent (e.g., N,N-dimethylformamide and chlorobenzene) and pH conditions leads to significant yield improvements.

- Yield : Improved processes achieve yields of 85-90%, representing a six-fold increase over previous methods.

Data Table Summarizing Key Preparation Methods

Research Findings and Process Optimization

- The direct alkylation method avoids time-consuming protection and deprotection steps, reducing cost and complexity.

- Solvent choice is critical; using anhydrous N,N-dimethylformamide combined with chlorobenzene improves solubility and reaction rate.

- The use of tetramethylammonium hydroxide as a base instead of sodium hydroxide enhances yield and selectivity.

- Reaction temperature control (around 25-30°C) and slow addition of the alkylating agent improve product formation and minimize side reactions.

- Analytical techniques such as HPLC and gas-liquid chromatography confirm product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to the corresponding alkane using strong reducing agents.

Substitution: Halogen substitution reactions, particularly involving the bromine atom, using nucleophiles like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone, or other nucleophiles under appropriate conditions.

Major Products

Oxidation: 3-(4-Bromo-2-fluorophenyl)propan-1-one or 3-(4-Bromo-2-fluorophenyl)propanoic acid.

Reduction: 3-(4-Bromo-2-fluorophenyl)propane.

Substitution: 3-(4-Iodo-2-fluorophenyl)propan-1-OL.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit notable antibacterial and antifungal properties. The presence of halogens like bromine and fluorine enhances lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with specific cellular targets. For instance, studies have shown that derivatives of 3-(4-Bromo-2-fluorophenyl)propan-1-OL exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Efficacy

A study assessed the antibacterial properties of structurally related compounds, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against various bacterial strains. These findings suggest that this compound may possess comparable antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through various routes, including the reaction of 4-bromo-2-fluorobenzaldehyde with Grignard reagents followed by reduction .

Synthetic Routes

The typical synthetic route involves:

- Reagents: Grignard reagent (e.g., ethylmagnesium bromide), reducing agents like lithium aluminum hydride.

- Conditions: Anhydrous ether or tetrahydrofuran (THF) as solvents at low temperatures (0°C to room temperature) .

Biological Studies

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies show that halogenated compounds can modulate enzyme activity through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways in cells .

Mechanisms of Action

- Enzyme Interaction: Modulates activity of enzymes involved in metabolic processes.

- Cytokine Modulation: Demonstrates anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Industrial Applications

In addition to its applications in research, this compound is explored for use in developing new materials with specific properties, such as polymers and coatings. Its unique structural features make it valuable for creating specialty chemicals tailored for particular industrial needs .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propan-1-OL depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural and chemical differences between 3-(4-Bromo-2-fluorophenyl)propan-1-OL and related compounds:

Notes:

- *Discrepancy in : The molecular formula listed for 3-(2-Bromo-6-fluorophenyl)propan-1-OL (C₉H₁₁BrFN₂O₂) is inconsistent with its structure.

- †CAS number formatting irregularities are noted in the evidence (e.g., missing hyphens).

Key Comparative Analysis

Positional Isomerism and Electronic Effects

- This compound vs. 3-(2-Bromo-4-fluorophenyl)propan-1-OL: The bromine and fluorine substituents occupy para-ortho vs. ortho-para positions, respectively. This difference alters the electron-withdrawing effects on the phenyl ring.

Functional Group Variations

- This compound vs. 3-(4-Bromo-2-chlorophenyl)propanoic acid: Replacement of fluorine with chlorine increases electronegativity and steric bulk. The carboxylic acid group introduces acidity (pKa ~4-5), enabling solubility in basic aqueous solutions, unlike the alcohol derivative (pKa ~15-16). This makes the propanoic acid more reactive in esterification or amidation reactions .

Research Implications and Gaps

While the provided evidence highlights structural variations among analogs, detailed experimental data (e.g., melting points, solubility, reaction yields) are absent. Further studies are needed to:

Quantify the impact of substituent positions on reaction kinetics.

Compare thermal stability and crystallographic properties using techniques like X-ray diffraction (e.g., SHELX software ).

Explore biological activity differences, particularly in drug discovery contexts.

Biological Activity

3-(4-Bromo-2-fluorophenyl)propan-1-OL is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant research findings.

Structural Characteristics

The compound has a molecular formula of C9H10BrF and a molecular weight of approximately 233.08 g/mol. It features a propanol backbone with a brominated and fluorinated phenyl substituent, which is significant for its reactivity and biological activity. The presence of halogens like bromine and fluorine can enhance lipophilicity, allowing the compound to effectively cross biological membranes and interact with cellular targets.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The unique arrangement of halogen atoms in this compound may lead to distinct pharmacological profiles compared to similar compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antibacterial, antifungal, or antitumor properties. For instance, studies have shown that derivatives of brominated and fluorinated phenyl compounds can interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug discovery.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Compounds with similar structures have been shown to modulate enzyme activity and influence cellular signaling pathways. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism .

Study on Antibacterial Activity

A study conducted on structurally related compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Enzyme Interaction Analysis

Biochemical analyses have shown that halogenated compounds can significantly influence enzyme function through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and affect various biochemical pathways in cells. For instance, studies on similar compounds have indicated their role in inhibiting key enzymes involved in metabolic processes.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | Lacks fluorine; similar reactivity |

| 3-(5-Bromo-2-fluorophenyl)propan-1-ol | C9H10BrFO | Different position of bromine |

| 3-(2-Bromo-4-fluorophenyl)propan-1-ol | C9H10BrFO | Different positioning of substituents |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromo-2-fluorophenyl)propan-1-OL, and how can reaction conditions be optimized?

Answer: A common approach involves Friedel-Crafts alkylation or acylation, followed by reduction. For example, starting with 4-bromo-2-fluorobenzene, a Friedel-Crafts reaction with propanol derivatives (e.g., propanal or propanoyl chloride) can yield intermediates, which are then reduced to the alcohol using agents like NaBH₄ or LiAlH₄ . Optimization requires adjusting catalysts (e.g., AlCl₃ vs. FeCl₃), solvent polarity (toluene vs. DCM), and temperature. Reaction monitoring via TLC or GC-MS is critical to identify side products (e.g., over-reduction or undesired substitution).

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic region (6.5–8.0 ppm) will show splitting patterns due to bromine and fluorine substituents .

- 19F NMR: Confirm fluorophenyl integration and coupling constants .

- IR Spectroscopy: Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (MW 247.08 g/mol) and isotopic patterns (Br/F contributions) .

Q. How can researchers assess the purity of this compound?

Answer:

- HPLC/GC-MS: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify impurities. GC-MS is suitable for volatile derivatives (e.g., silylated alcohols) .

- Melting Point Analysis: Compare experimental values with literature data (if available).

- Elemental Analysis: Confirm C, H, Br, F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?

Answer:

- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and confirm connectivity. For example, HMBC correlations between the hydroxyl proton and adjacent carbons can clarify stereochemical ambiguities .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. This is particularly useful for verifying fluorine-induced deshielding effects .

- X-ray Crystallography: If crystals are obtainable, SHELXL or OLEX2 can determine absolute configuration and validate spatial arrangements of Br/F substituents .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts: Employ enantioselective catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) for kinetic resolution .

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (ee) .

- Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis with racemization conditions (e.g., enzymatic or acid/base-mediated) to maximize yield and ee .

Q. How can researchers investigate the biological interactions of this compound with potential therapeutic targets?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with enzymes/receptors (e.g., kinases or GPCRs). Focus on halogen bonding between Br/F and protein residues .

- In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and binding affinity (SPR or ITC) in relevant cell lines .

- Metabolic Stability Studies: Use liver microsomes or hepatocytes to assess oxidative metabolism (e.g., CYP450-mediated) and identify metabolites via LC-MS/MS .

Q. What are the key considerations for designing derivatives of this compound to enhance bioactivity?

Answer:

- Structure-Activity Relationship (SAR): Modify the propanol chain (e.g., introduce branching or replace -OH with -NH₂) and vary halogen positions (Br vs. Cl) .

- Pro-drug Strategies: Esterify the hydroxyl group to improve membrane permeability, with enzymatic hydrolysis regenerating the active form in vivo .

- Bioisosteric Replacement: Substitute Br with CF₃ or other bioisosteres to optimize lipophilicity (logP) and metabolic stability .

Methodological Notes

- Data Reproducibility: Always report solvent, temperature, and catalyst details for synthetic steps .

- Software Tools: Cite SHELXL (crystallography) , Gaussian (computational modeling) , and AutoDock (docking) in methodology sections.

- Ethical Compliance: Adhere to institutional guidelines for biological testing and avoid unapproved human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.